1-Methoxy-3-((2-nitrophenyl)amino)propan-2-ol
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Overview
Description
1-Methoxy-3-((2-nitrophenyl)amino)propan-2-ol is an organic compound with the molecular formula C10H14N2O4 This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and an amino alcohol moiety
Preparation Methods
The synthesis of 1-Methoxy-3-((2-nitrophenyl)amino)propan-2-ol can be achieved through several synthetic routes:
Reaction of Aromatic Amines with Alcohols: This method involves the reaction of 2-nitroaniline with an appropriate alcohol under specific conditions to yield the desired product.
Condensation Reactions: Another approach is the condensation of aromatic amines with allyl alcohol, followed by reduction and methylation steps.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Methoxy-3-((2-nitrophenyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Methoxy-3-((2-nitrophenyl)amino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-((2-nitrophenyl)amino)propan-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-Methoxy-3-((2-nitrophenyl)amino)propan-2-ol can be compared with other similar compounds such as:
1-Methoxy-3-phenylamino-propan-2-ol: This compound has a phenyl group instead of a nitrophenyl group, leading to different chemical and biological properties.
Propranolol Derivatives: These compounds share a similar amino alcohol structure but differ in their aromatic substituents, affecting their pharmacological activities.
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-methoxy-3-(2-nitroanilino)propan-2-ol |
InChI |
InChI=1S/C10H14N2O4/c1-16-7-8(13)6-11-9-4-2-3-5-10(9)12(14)15/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
GJKLHYGDIDKCEB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CNC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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